molecular formula C20H26N7O10PS B1671813 Inarigivir CAS No. 475650-36-3

Inarigivir

Cat. No. B1671813
M. Wt: 587.5 g/mol
InChI Key: LYMICVBGNUEHGE-FUQPUAIBSA-N
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Description

Inarigivir is an oral dinucleotide RIG-I agonist that has demonstrated anti-viral activity against Hepatitis B Virus (HBV) via a combination of activation of innate immunity and a DAA effect as a Non-Nucleotide Reverse Transcriptase Inhibitor (NNRTI) .


Molecular Structure Analysis

The molecular formula of Inarigivir is C20H26N7O10PS . The molecular weight is 587.5 .


Chemical Reactions Analysis

Inarigivir has been shown to increase the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine . It also increased the ability of macrophages to kill MTB in a Caspase-1-, and autophagy-dependent manner .


Physical And Chemical Properties Analysis

Inarigivir is a solid substance with a molecular weight of 604.53. It is soluble in water (100 mg/mL) and DMSO (100 mg/mL) when ultrasonicated .

Scientific Research Applications

Inarigivir as a Treatment for Chronic Hepatitis B

Inarigivir has been evaluated for its effectiveness in treating chronic Hepatitis B virus (HBV) infection. It functions as an immunomodulator and direct antiviral against HBV. A phase 2 study revealed that Inarigivir could induce a significant reduction in HBV DNA, indicating its efficacy in treating HBV infection. The study also observed that low baseline HBsAg levels were associated with better suppression of HBV DNA and RNA during Inarigivir treatment, suggesting its potential in achieving a functional cure for HBV (Yuen et al., 2022).

Inarigivir as an Adjuvant for Tuberculosis Vaccine

Inarigivir has been studied for its potential as an adjuvant to enhance the efficacy of the Bacille Calmette-Guérin (BCG) vaccine against Tuberculosis (TB) in mice. The research indicated that Inarigivir, as an adjuvant, could improve the immunogenicity of the BCG vaccine, leading to better protection against TB. This suggests that Inarigivir could be a valuable tool in boosting vaccine efficacy against certain infectious diseases (Khan et al., 2020).

Potential for Repurposing Inarigivir in COVID-19 Treatment

Inarigivir has been considered for repurposing in the treatment of COVID-19. A study suggested that Inarigivir soproxil, along with other investigational drugs, could be repurposed to treat COVID-19, highlighting the potential of Inarigivir in addressing emerging viral infections beyond its original scope of application (Joshi & Poduri, 2020).

Challenges and Safety Concerns

While Inarigivir shows promise in various applications, it's crucial to note the challenges and safety concerns. For instance, a trial investigating Inarigivir for HBV infection was stopped due to safety concerns related to drug-induced hepatocellular dysfunction, underlining the importance of careful evaluation of its safety profile in different applications (Yılmaz, 2020)

Safety And Hazards

Inarigivir is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of Inarigivir up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMICVBGNUEHGE-FUQPUAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N7O10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inarigivir

CAS RN

475650-36-3
Record name Inarigivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inarigivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INARIGIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
MF Yuen, CY Chen, CJ Liu, WJ Jeng… - Liver …, 2023 - Wiley Online Library
… We aimed to determine the safety and efficacy of Inarigivir for the treatment of HBV … Inarigivir‐treated groups ranged from 0.1709 to 0.3529 versus 0.1984 in the placebo group. …
Number of citations: 11 onlinelibrary.wiley.com
RMF Yuen, CY Chen, CJ Liu, RWJ Jeng… - … Liver Congress 2019, 2019 - hub.hku.hk
… inarigivir followed by a switch to 12 weeks of tenofovir (TDF) 300mg daily in treatment naïve HBV patients. Method: 80 patients were randomized to inarigivir (… host response to inarigivir. …
Number of citations: 38 hub.hku.hk
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… In phase II clinical studies, inarigivir monotherapy demonstrated a promising antiviral … effect of inarigivir on HBV replication was studied using the HepAD-38 cell-based system. Inarigivir …
Number of citations: 2 access.portico.org
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… of inarigivir on HBV replication was studied using the HepAD-38 cell-based system. Inarigivir inhibited … Safety, efficacy and pharmacodynamics of inarigivir were established in a study in …
Number of citations: 2 access.portico.org
A Khan, VK Singh, A Mishra, E Soudani… - Frontiers in …, 2020 - frontiersin.org
… 9200 (Inarigivir) … Inarigivir increased the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine. Inarigivir …
Number of citations: 13 www.frontiersin.org
G Joshi, R Poduri - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
… Inarigivir binds to the cytosolic site of the recognition receptor, which is capable of … , it is presumed that inarigivir might exhibit its potency against COVID-19. Recently inarigivir has also …
Number of citations: 1 www.ingentaconnect.com
K Bagherzadeh, K Daneshvarnejad, M Abbasinazari… - 2020 - academia.edu
… Inarigivir and Remdesivir both establish interactions with almost similar free Gibss binding energies. Nelfinavir and Valaganciclovir also interact with PLpro with close free Gibss binding …
Number of citations: 14 www.academia.edu
D Colledge, K Jackson, V Sozzi, X Li, M Beard… - J …, 2019 - postersessiononline.eu
… • The aim of this study was to test the in vitro antiviral potency of Inarigivir against a panel of nucleos(t)ide analogue resistant, core protein assembly modifier (CpAM) inhibitor …
Number of citations: 2 www.postersessiononline.eu
R Walsh, R Hammond, K Jackson, E Edwards… - Journal of …, 2018 - hub.hku.hk
HKU Scholars Hub: Effects of SB9200 (Inarigivir) therapy on immune responses in patients with chronic hepatitis B … Conference Paper: Effects of SB9200 (Inarigivir) therapy on …
Number of citations: 17 hub.hku.hk
EJ Smolders, DM Burger, JJ Feld… - Alimentary …, 2020 - Wiley Online Library
… , ABI-H0731; no such data are available for REP-2139, ARO-HBV, inarigivir. Initial drug interaction assessments have been performed with bulevirtide and inarigivir (only in vitro). …
Number of citations: 45 onlinelibrary.wiley.com

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